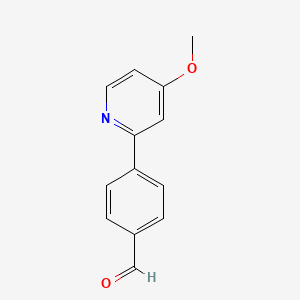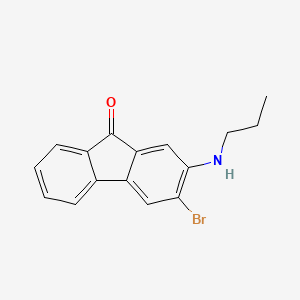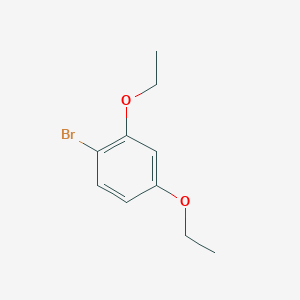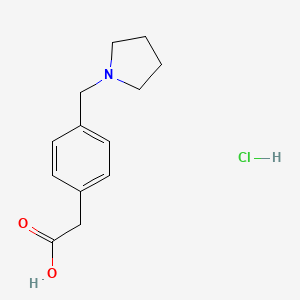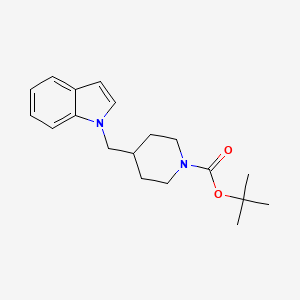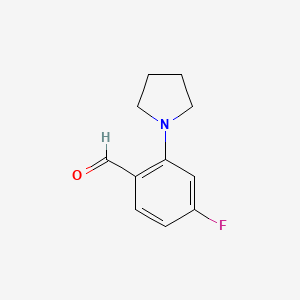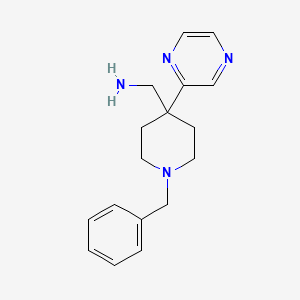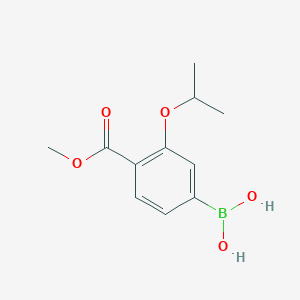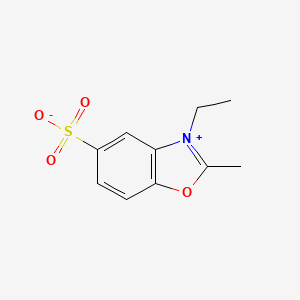![molecular formula C8H6BrF2N3 B13979923 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system. This method is efficient and yields the desired product in moderate to high yields .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: Using oxidizers like NaOCl, Pb(OAc)4, and MnO2.
Reduction: Typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reducing Agents: LiAlH4.
Halogenating Agents: NBS.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Medicinal Chemistry: Used in the design of drugs targeting specific enzymes and receptors.
Material Science: Utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Biological Research: Investigated for its potential antibacterial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Janus kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors . This inhibition can lead to the modulation of immune responses and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: A closely related compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activities.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its antibacterial properties.
Uniqueness
7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine and difluoromethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H6BrF2N3 |
|---|---|
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
7-bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H6BrF2N3/c1-4-5(9)2-3-14-7(4)12-13-8(14)6(10)11/h2-3,6H,1H3 |
Clave InChI |
AKHZKNPAEJXMPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN2C1=NN=C2C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



